molecular formula C30H38N4O8 B304437 ethyl 1-[1-(4-{3-[3-(ethoxycarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate

ethyl 1-[1-(4-{3-[3-(ethoxycarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate

Cat. No.: B304437
M. Wt: 582.6 g/mol
InChI Key: LGOAXZLLIJEMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is a complex organic compound with a molecular formula of C({26})H({30})N({4})O({4}) This compound is characterized by its unique structure, which includes a phenylenebis core linked to two pyrrolidinediyl groups, each further connected to piperidinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with maleic anhydride to form the intermediate 1,4-phenylenebis(2,5-dioxopyrrolidine). This intermediate is then reacted with diethyl 3-piperidinecarboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-phenylenebis(methylenecarbamate): Similar structure but different functional groups.

    1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): Shares the phenylenebis core but has different substituents.

    5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde: Another compound with a phenylenebis core but different functional groups.

Uniqueness

Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H38N4O8

Molecular Weight

582.6 g/mol

IUPAC Name

ethyl 1-[1-[4-[3-(3-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate

InChI

InChI=1S/C30H38N4O8/c1-3-41-29(39)19-7-5-13-31(17-19)23-15-25(35)33(27(23)37)21-9-11-22(12-10-21)34-26(36)16-24(28(34)38)32-14-6-8-20(18-32)30(40)42-4-2/h9-12,19-20,23-24H,3-8,13-18H2,1-2H3

InChI Key

LGOAXZLLIJEMGB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC

Origin of Product

United States

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